REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]([NH:12][CH:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:11])=[C:5]([N+:18]([O-])=O)[CH:4]=1>C(O)C.[Pd]>[NH2:18][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[NH:9][C:10]([NH:12][CH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)=[O:11]
|
Name
|
1-(4-methoxy-2-nitrophenyl)-3-cyclopentylurea
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)NC(=O)NC1CCCC1)[N+](=O)[O-]
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
crystallization of the residue from benzene and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)OC)NC(=O)NC1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |